recR protein
Description
Properties
CAS No. |
125524-02-9 |
|---|---|
Molecular Formula |
C16H11ClN4O4S |
Molecular Weight |
390.798 |
IUPAC Name |
5-chloro-N-[[(4R)-2,5-dioxo-4-(1,3-thiazol-2-yl)imidazolidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H11ClN4O4S/c17-9-1-2-10-8(5-9)6-11(25-10)12(22)19-7-16(14-18-3-4-26-14)13(23)20-15(24)21-16/h1-6H,7H2,(H,19,22)(H2,20,21,23,24)/t16-/m1/s1 |
InChI Key |
LBVBVIKJOWWVJX-MRXNPFEDSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)NCC3(C(=O)NC(=O)N3)C4=NC=CS4 |
Synonyms |
recR protein |
Origin of Product |
United States |
Significance of Recr Protein in Dna Repair and Homologous Recombination
The stability of a prokaryotic genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, bacteria have evolved sophisticated DNA repair mechanisms, with homologous recombination being a major pathway for the high-fidelity repair of complex DNA lesions, such as double-strand breaks (DSBs) and single-strand gaps. wikipedia.orgportlandpress.com The RecR protein is a central figure in this process, primarily functioning as part of the RecFOR pathway. ontosight.aiebi.ac.uk Its significance lies in its ability to act as a crucial mediator, facilitating the loading of the RecA recombinase onto single-stranded DNA (ssDNA) that is coated with single-strand binding protein (SSB). nih.govmdpi.com This action is a critical prerequisite for the initiation of homologous recombination, a process that uses a homologous DNA sequence as a template to accurately repair the damaged strand. wikipedia.org
Mutations in the recR gene can have severe consequences for bacteria, leading to increased sensitivity to DNA-damaging agents like UV radiation and chemical mutagens. ontosight.ainih.gov This highlights the indispensable role of RecR in maintaining genomic integrity and ensuring cell survival in the face of DNA damage. ontosight.ai In some bacteria, such as Mycobacterium tuberculosis, RecR is essential for all three major recombination and DNA repair pathways, underscoring its central importance in these organisms. mdpi.comasm.org The this compound, through its interactions with RecF and RecO, forms a complex that recognizes specific DNA structures, such as the junction between single-stranded and double-stranded DNA at a gap, thereby targeting the repair machinery to the site of damage. nih.govnih.gov
Overview of the Recfor Pathway in Bacterial Dna Repair
The RecFOR pathway is a principal mechanism for the repair of single-strand gaps in DNA and can also participate in the repair of double-strand breaks, particularly when the primary RecBCD pathway is inactive. wikipedia.orgwikipedia.org This pathway is essential for restarting stalled replication forks, a common occurrence when the replication machinery encounters DNA lesions. nih.govembopress.org The core components of this pathway are the RecF, RecO, and RecR proteins, which work in a coordinated fashion to mediate the loading of RecA onto SSB-coated ssDNA. nih.govmdpi.com
The process generally begins with the generation of a single-stranded DNA gap. In the case of a double-strand break, the RecQ helicase unwinds the DNA, and the RecJ nuclease degrades the 5'-terminated strand, creating a 3' ssDNA overhang. mdpi.comwikipedia.org This ssDNA is quickly coated by SSB proteins to protect it from degradation and prevent the formation of secondary structures. The RecFOR complex then comes into play. The RecF protein is thought to recognize and bind to the junction of the ssDNA and double-stranded DNA. mdpi.comwikipedia.org Subsequently, the RecOR complex, where RecR plays a pivotal role in stabilizing the interaction, is recruited. mdpi.comnih.gov The RecO protein then interacts with SSB, leading to the displacement or repositioning of SSB, which in turn allows for the loading of RecA onto the now-accessible ssDNA. mdpi.comwikipedia.org The formation of the RecA nucleoprotein filament is the key step that initiates the search for a homologous DNA sequence and subsequent strand exchange, leading to the repair of the DNA lesion. ontosight.ainih.gov
| Protein | Function in the RecFOR Pathway |
| RecF | Recognizes and binds to the junction of single-stranded and double-stranded DNA. mdpi.comwikipedia.org |
| RecO | Interacts with and displaces single-strand binding protein (SSB) from ssDNA; possesses ssDNA annealing activity. wikipedia.orgembopress.org |
| RecR | Forms a complex with RecF and RecO, stabilizing their interactions and facilitating the loading of RecA onto ssDNA. ebi.ac.uknih.govnih.gov |
| RecA | The central recombinase that forms a nucleoprotein filament on ssDNA, initiating homologous search and strand exchange. ontosight.ainih.gov |
| RecQ | A helicase that unwinds DNA to create ssDNA substrates for the pathway. mdpi.comwikipedia.org |
| RecJ | An exonuclease that degrades the 5' strand at a DNA break to generate a 3' ssDNA overhang. mdpi.comwikipedia.org |
| SSB | Binds to and protects single-stranded DNA, preventing degradation and secondary structure formation. asm.orgwikipedia.org |
Historical Context and Discovery of Recr Protein Function
Molecular Architecture and Structural Biology of RecR Protein
This compound Domain Organization
The this compound is comprised of four key domains that are highly conserved across various prokaryotic species. mdpi.combiorxiv.org These domains are the N-terminal Helix-Hairpin-Helix (HhH) motif, a Cys4 Zinc-Finger motif, a Toprim domain, and a divergent Walker B motif. embopress.orgnih.govmdpi.comebi.ac.uk
Located at the N-terminus of the this compound, the Helix-Hairpin-Helix (HhH) motif is a well-characterized DNA-binding module found in many proteins involved in DNA replication and repair. embopress.orgbiorxiv.org This motif consists of two α-helices connected by a hairpin loop and is essential for the DNA binding activity of RecR. embopress.orgnih.govbiorxiv.org In the crystal structure of RecR, the HhH motifs are domain-swapped with an adjacent molecule, contributing to the formation of a dimeric structure. biorxiv.org
Following the HhH motif is a Cys4 zinc-finger motif, which plays a critical structural role. mdpi.com This motif is a type of zinc metalloprotein structure. ebi.ac.uknih.gov Studies on RecR from Bacillus subtilis have confirmed its identity as a zinc metalloprotein, with the cysteine residues being crucial for its structural integrity and function. nih.gov Research on Thermoanaerobacter tengcongensis RecR has further demonstrated that the zinc finger is vital for stabilizing the three-dimensional structure of the protein. mdpi.com
The Toprim domain is a conserved region found in a variety of proteins, including topoisomerases and primases. researchgate.net In RecR, this domain is located in the C-terminal region and is required for its interactions with both RecF and RecO proteins. mdpi.comuniprot.org While the canonical Toprim domain contains conserved acidic residues, including a DxD motif, this specific sequence is not conserved in RecR. researchgate.net However, other highly conserved acidic residues are present within the RecR Toprim domain. researchgate.net
The C-terminal domain of RecR also contains a divergent Walker B motif. embopress.orgnih.govmdpi.comebi.ac.uk In many proteins, the Walker B motif is involved in ATP binding and hydrolysis. In RecR, this motif is implicated in ATP binding. mdpi.com
Toprim Domain
Oligomerization States and Quaternary Structure of this compound
The quaternary structure of a protein refers to the arrangement of its multiple subunits. wikipedia.org RecR exhibits dynamic oligomerization, existing in different states that are crucial for its function.
Dimer-Tetramer Equilibrium of this compound
In solution, RecR from various organisms, including Thermus thermophilus and E. coli, primarily exists as a dimer. biorxiv.orgrsc.org However, crystal structures, such as that of Deinococcus radiodurans RecR, reveal a ring-shaped tetramer. embopress.orgnih.gov This suggests that RecR exists in a dimer-tetramer equilibrium. nih.govoup.com This equilibrium can be influenced by the protein's concentration and its interactions with other proteins like RecO. rsc.orgnih.gov The tetrameric assembly of RecR is believed to be important for its interactions with RecF and RecO. biorxiv.org For instance, the RecF and RecO proteins interact with RecR in a 4:2 ratio, forming a 4RecR:2RecO or 4RecR:2RecF complex. biorxiv.org The ability of the RecR tetramer to open and close, as suggested by the observation of concatenated octamers in crystal structures, might be a key feature of its mechanism. embopress.orgnih.gov Single-molecule studies have shown that Deinococcus radiodurans RecR forms a stable dimer, and its oligomeric state is modulated by its concentration and interaction with RecO. rsc.orgnih.gov
Ring-Shaped Tetrameric Architecture of this compound
A defining characteristic of the this compound is its assembly into a ring-shaped tetramer. embopress.orgmdpi.com This structure is formed by four individual RecR monomers, arranged with 222 symmetry. embopress.orgrcsb.org The resulting complex has dimensions of approximately 90 Å x 70 Å x 30 Å and features a central hole with a diameter of about 30–35 Å. embopress.orgrcsb.org
Each RecR monomer is comprised of two principal domains: an N-terminal domain and a C-terminal domain. embopress.orgrcsb.org The N-terminal domain contains a helix-hairpin-helix (HhH) motif, a common feature in many DNA repair and replication proteins known for non-specific DNA binding. embopress.org The C-terminal domain is more complex, housing a Cys4 zinc-finger motif, a Toprim domain, and a Walker B motif. embopress.orgrcsb.org The Toprim domain exhibits a Rossman-like fold, typical for nucleotide binding. embopress.org
The formation of the tetrameric ring involves significant interplay between the subunits. Notably, the HhH motif of one monomer is domain-swapped with the corresponding motif of an adjacent subunit, contributing to the stability of the ring. embopress.org There are two distinct types of interfaces between neighboring subunits within the tetramer, with buried surface areas of approximately 2420 Ų and 2350 Ų. embopress.org Interestingly, crystallographic studies of RecR from Deinococcus radiodurans have shown that two of these tetrameric rings can be interlinked, or concatenated, which suggests a dynamic nature where the ring is capable of opening and closing. embopress.orgrcsb.org
Functional Implications of this compound Oligomerization
The oligomerization of RecR into a tetrameric ring is not merely a structural feature but is intrinsically linked to its biological function. This ring structure is essential for its role as a DNA clamp, allowing it to encircle double-stranded DNA (dsDNA). nih.gov This tethering function is a key aspect of the RecFOR pathway, where RecR, in complex with RecF, directs the loading of RecA onto ssDNA regions near dsDNA-ssDNA junctions. nih.gov
The formation of a stable complex with other proteins in the pathway, such as RecF and RecO, is dependent on the tetrameric state of RecR. nih.govembopress.org For instance, studies with Thermus thermophilus have shown that mutant RecR proteins unable to form tetramers cannot assemble into a functional complex with RecF. nih.gov The central cavity of the RecR ring is not just a void; it is the critical region for DNA binding. Mutations in the residues lining this inner ring significantly impair the dsDNA binding ability of the RecFR complex. nih.gov
Furthermore, the interaction with RecO also occurs at the tetrameric RecR ring. Two molecules of RecO can position themselves on either side of the RecR tetramer, with their DNA-binding OB domains pointing towards the ring's interior. embopress.org This arrangement suggests a mechanism for recognizing and binding to specific DNA structures, such as the 3'-overhanging DNA found at stalled replication forks. embopress.org The oligomerization of RecR, therefore, creates a scaffold that not only binds DNA but also orchestrates the assembly of the entire RecFOR machinery at sites of DNA damage.
Species-Specific Structural Variations of this compound
While the fundamental ring-shaped tetrameric architecture of RecR is conserved across different bacterial species, there are notable structural variations. These differences often reflect the specific composition of the homologous recombination pathway in a given organism. mdpi.com
A significant example of this is found in bacteria belonging to the phylum Campylobacterota, such as the pathogen Campylobacter jejuni. mdpi.com These bacteria naturally lack the recF gene and rely on a RecOR pathway. mdpi.com Structural analysis of C. jejuni RecR (cjRecR) reveals that while it maintains the typical tetrameric ring structure and the zinc-coordinating cysteine residues, it has a substantially shorter loop region compared to RecR from RecF-expressing bacteria. mdpi.com This loop is known to be involved in recognizing and binding to RecO and RecF. The evolutionary loss of a portion of this loop in cjRecR is likely due to the absence of RecF, resulting in a lower binding affinity for RecO. mdpi.com
Structural Determinants of this compound Stability and Conformation
The stability and specific conformation of the this compound are governed by a combination of its intrinsic structural motifs and the interactions between its subunits. The tetrameric structure itself is a major stabilizing factor, burying a significant surface area upon oligomerization. embopress.org
Key structural determinants include:
Domain Swapping: The swapping of the N-terminal helix-hairpin-helix (HhH) motif between adjacent monomers is a critical feature for the stabilization of the tetrameric ring. embopress.orgembopress.org
Zinc Finger Motif: The C-terminal Cys4 zinc-finger motif is essential for the proper folding and structural integrity of each monomer. embopress.orgmdpi.com
Intersubunit Interfaces: The stability of the tetramer is maintained by two distinct types of interactions at the interfaces between subunits. One interface involves the HhH motif, while the other involves the Walker B motif region. embopress.org These interactions are crucial for maintaining the quaternary structure.
Protein-Protein Interactions: The conformation of RecR is also influenced by its binding partners. For example, the interaction with RecO involves residues in the HhH motif, the Toprim domain, and the Walker B motif region of RecR. embopress.org These interactions not only stabilize the RecOR complex but can also induce conformational changes necessary for its function. embopress.org
Intrinsic Flexibility: The observation of concatenated RecR rings in crystal structures implies an inherent flexibility, allowing the ring to open and close. embopress.orgrcsb.org This dynamic nature is likely essential for its function in encircling and releasing DNA.
This compound's Role in Homologous Recombination (HR)
Homologous recombination is a high-fidelity DNA repair mechanism that utilizes a homologous DNA sequence as a template to repair damaged DNA. In bacteria, the RecFOR pathway, in which RecR is a key player, is essential for the repair of ssDNA gaps and plays a secondary role in DSB repair. oup.comresearchgate.netwikipedia.org
A primary function of the this compound, in complex with RecO, is to mediate the loading of RecA protein onto ssDNA that is coated with Single-Strand DNA-Binding Protein (SSB). oup.comembopress.org SSB protein binds with high affinity to ssDNA, protecting it from degradation and preventing the formation of secondary structures. However, this tight binding also presents a barrier to RecA, which needs to access the ssDNA to form the nucleoprotein filament required for homology search and strand invasion. plos.orgnih.gov The RecOR complex overcomes this inhibition, promoting the nucleation of RecA filaments on SSB-coated ssDNA. nih.govnih.gov Studies have shown that the RecOR-facilitated loading of RecA is particularly efficient at the 5' ends of linear ssDNA. embopress.orgnih.gov
The RecOR complex is instrumental in displacing SSB from ssDNA, thereby allowing RecA to bind and polymerize. oup.comnih.gov While RecO can interact with SSB and ssDNA independently, RecR enhances this process. nih.govresearchgate.net The interaction between RecO and SSB is thought to remodel the SSB-ssDNA complex, making the ssDNA more accessible. researchgate.net The subsequent association of RecR with the RecO-SSB-ssDNA complex further modulates the interaction, facilitating the complete displacement of SSB and the loading of RecA. nih.govresearchgate.net In Thermus thermophilus, it has been observed that RecO can displace SSB, and the displaced SSB remains associated with the RecO-ssDNA complex; the addition of RecR then restores the ssDNA-dependent ATPase activity of RecA, which is indicative of RecA filament formation. nih.gov
The following table summarizes the key protein interactions involved in the displacement of SSB and loading of RecA.
| Interacting Proteins | Function in SSB Displacement and RecA Loading |
| RecO, SSB | RecO interacts with and remodels the SSB-ssDNA complex. researchgate.net |
| RecO, RecR | The RecOR complex is more efficient than RecO alone in promoting RecA loading. pnas.org |
| RecOR, SSB, RecA | The RecOR complex displaces SSB from ssDNA, allowing RecA to form a nucleoprotein filament. oup.comnih.gov |
RecR, as part of the RecOR and RecFOR complexes, not only initiates RecA filament formation but also modulates its dynamics. The RecOR complex helps to stabilize RecA filaments on linear ssDNA, preventing their disassembly. embopress.orgnih.gov Intriguingly, this compound has been found to remain associated with the RecA filament after its formation, suggesting it plays an ongoing role in the filament's function. embopress.orgnih.govucla.edu
In contrast, when RecF is present, forming a RecFR complex, it can attenuate the extension of RecA filaments from a single-strand gap into the adjacent duplex DNA. embopress.orgnih.gov This suggests a regulatory role for the different RecR-containing complexes, where RecOR promotes filament formation and stability, while RecFR may limit its extension, potentially confining the repair process to the gapped region. nih.gov
Displacement of Single-Strand DNA-Binding Protein (SSB) by this compound-Containing Complexes
Involvement of this compound in Single-Strand Gap Repair
The RecFOR pathway, and by extension RecR, is centrally involved in the repair of single-strand gaps in DNA. oup.comresearchgate.net These gaps are often formed when the DNA replication machinery encounters a lesion on one of the template strands and reinitiates replication downstream, leaving the lesion in a single-stranded region. oup.com The RecFOR proteins are thought to specifically target these gapped DNA structures. researchgate.netoup.com By facilitating the loading of RecA onto the ssDNA within the gap, the RecR-containing complexes initiate homologous recombination, which uses the intact sister chromatid as a template to fill the gap and repair the damage. wikipedia.org
Contributions of this compound to Double-Strand Break (DSB) Repair
While the primary pathway for DSB repair in many bacteria is the RecBCD pathway, the RecF pathway, including RecR, plays a significant secondary role. oup.comwikipedia.org In some circumstances, such as in recBCD mutant strains, the RecF pathway becomes the main route for repairing DSBs. wikipedia.orgdovepress.com The mechanism involves the generation of a 3'-ssDNA overhang at the break site, onto which the RecFOR system loads RecA to initiate strand invasion into a homologous duplex. dovepress.com In mycobacteria, RecR is essential for all homologous recombination, highlighting its critical role in DSB repair in these organisms. nih.gov
This compound Function in Recombination Intermediates Processing
The role of RecR extends to the processing of recombination intermediates. After the initial strand invasion mediated by the RecA nucleoprotein filament, a three-stranded structure known as a D-loop is formed. mdpi.com The subsequent steps involve the extension of this intermediate and the resolution of Holliday junctions, which are four-way DNA structures that can form during recombination. nih.govannualreviews.org While the primary proteins involved in Holliday junction processing are RuvA, RuvB, and RuvC, the initial formation and stability of the RecA filament, which is modulated by RecR, are critical prerequisites for these later steps to occur correctly. annualreviews.orgtandfonline.com By ensuring the proper assembly and function of the RecA filament, RecR indirectly influences the efficient processing of these crucial recombination intermediates. embopress.orgnih.gov Furthermore, in Streptococcus pneumoniae, RecR is required for the resolution of chromosome dimers that can arise as intermediates during transformation. uniprot.org
Protein Protein Interactions Involving Recr Protein
The RecOR Protein Complex
The RecOR complex plays a pivotal role in mediating the loading of RecA onto SSB-coated ssDNA. mdpi.com This function is critical for the repair of ssDNA gaps that arise during DNA replication on a damaged template. biorxiv.org
The RecR protein typically exists as a tetramer, forming a ring-like structure that is capable of encircling double-stranded DNA (dsDNA). mdpi.comembopress.org The formation of the RecOR complex involves the interaction of RecO protein with this RecR tetramer. mdpi.com In Deinococcus radiodurans, structural studies have revealed that the RecOR complex has a stoichiometry of 4:2, with two RecO molecules binding in trans to the RecR tetrameric ring. nih.govnih.gov Each RecO molecule makes contact with the Toprim and C-terminal domains of two RecR chains, which helps to stabilize the RecR tetramer. nih.gov However, research on proteins from Thermoanaerobacter tengcongensis suggests a 2:1 stoichiometry in solution, comprising a RecR dimer and a single RecO monomer. nih.gov In Escherichia coli, RecO binds with positive cooperativity to a RecR tetramer, leading to the formation of both RecR₄O and RecR₄O₂ complexes. nih.govoup.com The specific stoichiometry may vary depending on the organism and the experimental conditions. mdpi.comoup.com
RecR exerts significant allosteric control over RecO's functions. While RecO on its own can bind to ssDNA, this binding can lead to the formation of large protein-DNA aggregates. oup.comwustl.edu The formation of the RecOR complex suppresses this aggregation, indicating that RecR modulates how RecO interacts with ssDNA. oup.comnih.gov This demonstrates a clear allosteric effect of RecR on RecO's DNA binding properties. oup.comwustl.edu
Furthermore, the interaction is influenced by the C-terminal tail of the SSB protein (SSB-Ct). oup.com Binding of an SSB-Ct peptide to RecO shifts the equilibrium of the RecOR complex. nih.govoup.com In E. coli, this binding event eliminates the positive cooperativity of RecO binding to the RecR tetramer and favors the formation of a RecR₄O complex over the RecR₄O₂ species. nih.govoup.comoup.com This suggests a mechanism where SSB, through its C-terminal tail, can influence the state of the RecOR complex, likely to facilitate the subsequent steps of RecA loading. oup.comoup.com
Single-stranded DNA generated during replication stress or DNA damage is rapidly coated by SSB proteins. biorxiv.orgoup.com While essential for protecting the ssDNA, SSB presents a barrier to the loading of the RecA recombinase. mdpi.com The primary role of the RecOR complex is to overcome this inhibition. mdpi.comembopress.org
The process begins with RecO interacting with the SSB-coated ssDNA. oup.comresearchgate.net RecO can directly interact with SSB, which is thought to be the initial step in remodeling the SSB-ssDNA complex. oup.comasm.org This interaction facilitates the displacement of SSB, allowing RecO to bind directly to the ssDNA. oup.comresearchgate.net Following this, RecR interacts with the RecO-ssDNA complex. oup.comresearchgate.net The formation of the RecOR complex on the ssDNA is a crucial step that facilitates the subsequent loading of RecA. oup.comresearchgate.net The RecOR complex is believed to stabilize the nascent RecA filament, preventing its disassembly and promoting its extension along the ssDNA gap. oup.comembopress.org This entire process ensures that RecA can form a functional nucleoprotein filament, which is essential for the subsequent search for homology and strand invasion steps of recombination. oup.com
Allosteric Effects of this compound on RecO Protein Function
The RecFR Protein Complex
In many bacteria, the RecF protein works in concert with RecR, forming a RecFR complex that plays a regulatory and targeting role in DNA repair. mdpi.compdx.edu This complex is often involved in recognizing specific DNA structures, such as the junction between single-stranded and double-stranded DNA. biorxiv.orgoup.com
The interaction between RecF and RecR is not constitutive; it is dependent on the presence of both ATP and DNA. asm.org Specifically, RecF must be bound to DNA for it to interact with RecR. embopress.org This interaction is further modulated by ATP, with studies showing that RecF, an ABC-type ATPase, requires ATP binding for its dimerization, which is a prerequisite for DNA binding. nih.govresearchgate.net The RecF-RecR interaction has been observed to be particularly stable on dsDNA in the presence of ATP. embopress.org In Thermus thermophilus, it has been shown that RecR forms a ring-like tetramer that associates with a RecF dimer to form a RecR₄F₂ complex. nih.gov This complex formation is critical for its function at DNA damage sites.
RecR plays a significant role in modulating the DNA binding activity of RecF. nih.gov The interaction with RecR enhances the affinity of RecF for dsDNA. nih.govoup.com This stabilization of the RecF-dsDNA complex is a key aspect of its function. oup.com While RecR increases RecF's affinity for dsDNA, it can have the opposite effect on ssDNA, where it appears to destabilize RecF binding, likely by increasing the rate of ATP hydrolysis by RecF. nih.gov This differential effect on ssDNA versus dsDNA binding suggests a sophisticated regulatory mechanism. By stabilizing RecF at dsDNA regions, such as those flanking a ssDNA gap, the RecFR complex helps to properly position the repair machinery at the site of damage, preventing the erroneous extension of the RecA filament into adjacent duplex DNA. mdpi.compdx.edu
Regulatory Roles of the RecFR Complex in RecA Filament Dynamics
The formation and stability of the RecA nucleoprotein filament are tightly regulated processes essential for homologous recombination. The RecFR complex, formed by the association of RecF and RecR proteins, plays a significant regulatory role in the dynamics of RecA filaments.
In vitro studies have demonstrated that the RecFR complex can modulate both the assembly and disassembly of RecA filaments on ssDNA. nih.gov One of the primary functions of the RecFR complex is to limit the extension of RecA filaments. nih.govnih.gov Specifically, the RecFR complex binds to double-stranded DNA (dsDNA) and acts as a barrier, preventing the RecA filament from extending beyond the single-stranded gap into the adjacent duplex DNA. nih.govnih.gov This containment of the RecA filament to the ssDNA gap is a critical aspect of targeted DNA repair. mdpi.com
The RecFR complex's influence on RecA filament dynamics is also linked to the ATPase activity of RecF. nih.gov The interaction between RecF and RecR enhances the stability of RecF's binding to DNA. oup.com While RecR itself does not appear to have a direct effect on RecA filament extension, its association with RecF is necessary for the full attenuating activity. nih.gov The random binding of RecFR complexes to duplex DNA regions means that an extending RecA filament is likely to encounter one of these complexes, which then halts its progression. nih.gov
Furthermore, the addition of RecF to a system where a stable RecA filament has been formed in the presence of RecO and RecR (RecAOR filament) leads to the destabilization and disassembly of that filament. embopress.orgnih.gov This effect is attributed to RecF competing with RecO for binding to RecR, which in turn disrupts the stabilizing influence of the RecOR complex on the RecA filament. nih.govembopress.orgnih.gov This suggests a dynamic interplay where the relative concentrations and binding affinities of RecF and RecO for RecR can dictate the fate of the RecA filament.
| Complex | Interacting Partners | Function in RecA Filament Dynamics |
| RecFR | RecF, RecR | Limits the extension of RecA filaments beyond ssDNA gaps by binding to dsDNA. nih.govnih.gov |
| RecOR | RecO, RecR | Promotes the nucleation and stability of RecA filaments on SSB-coated ssDNA. nih.gov |
| RecAOR | RecA, RecO, RecR | A stable RecA filament formed in the presence of RecOR. embopress.org |
Competition for this compound Binding between RecO and RecF Proteins
A central aspect of the regulation within the RecFOR pathway is the competition between RecO and RecF for binding to the this compound. embopress.orgnih.gov RecR can form distinct binary complexes with either RecF (RecFR) or RecO (RecOR). oup.com This competition is a key determinant of the functional output of the RecFOR system, as the RecOR and RecFR complexes have different, and sometimes opposing, activities. nih.govembopress.org
In Escherichia coli, both RecF and RecO are thought to interact with the C-terminal TOPRIM domain of RecR. oup.comnih.gov Evidence suggests that RecF has a preferential binding affinity for RecR compared to RecO. oup.com This competition has significant consequences for RecA filament stability. The RecOR complex is proficient at loading RecA onto SSB-coated ssDNA and stabilizing the resulting filament. nih.govembopress.org However, the introduction of RecF can sequester RecR away from RecO, leading to the disassembly of the RecA filament. nih.govembopress.org This destabilizing effect highlights the importance of the continued presence of the RecOR complex for maintaining the RecA filament. embopress.orgnih.gov
The interaction between RecF and RecO, mediated by their competition for RecR, is also influenced by other factors such as ATP. The presence of ATP has been shown to disrupt the interaction between RecF and RecO. nih.govnih.gov This adds another layer of regulation to the formation and function of these protein complexes.
The spatiotemporal separation of RecF and RecO within the cell further suggests that the formation of RecFR and RecOR complexes may be regulated to occur at different times and locations. oup.com For instance, RecF often colocalizes with the replisome, while RecO is found less frequently at these sites. oup.comoup.com This differential localization implies that the competition for RecR binding is a highly regulated process, ensuring that the appropriate complex is formed to address specific types of DNA damage or replication stress.
| Protein | Binds to RecR Domain | Effect of Binding |
| RecF | TOPRIM domain (putative) oup.comnih.gov | Forms RecFR complex; can destabilize RecAOR filaments by sequestering RecR. nih.govembopress.org |
| RecO | TOPRIM domain (putative) oup.comnih.gov | Forms RecOR complex; promotes RecA loading and filament stability. nih.govembopress.org |
This compound Interactions with SSB and RecA Proteins within Recombinational Complexes
The primary role of the RecFOR pathway is to overcome the inhibitory effect of SSB on the loading of RecA onto ssDNA. pnas.org SSB coats ssDNA with high affinity, preventing the nucleation of the RecA filament. mdpi.commdpi.com The interactions of RecR, along with RecO, with both SSB and RecA are central to this mediator function.
While RecR itself does not appear to interact directly with SSB, its complex with RecO (RecOR) is crucial. embopress.orgnih.gov The RecO protein has been shown to interact directly with SSB. embopress.orgnih.gov This interaction is thought to be the initial step in remodeling the SSB-ssDNA complex, making the ssDNA accessible to RecA. researchgate.net The RecOR complex facilitates the loading of RecA onto SSB-coated ssDNA, a process that is inefficient in the absence of these mediator proteins. pnas.org Once the RecA filament is formed, the this compound remains associated with it, and its continued presence is required to prevent filament disassembly. embopress.orgnih.gov
The formation of a larger complex involving RecF, RecO, RecR, and SSB has also been described. nih.gov In the absence of ATP, RecF can interact with RecR in the presence of RecO, forming a RecF-RecO-RecR complex. nih.govnih.gov This complex can then interact with SSB. nih.gov The presence of RecF appears to stabilize the interaction of RecR with RecO, particularly in the presence of SSB. nih.gov These multi-protein complexes are thought to represent the presynaptic filament that is poised to initiate recombination repair. asm.org
The concerted action of these proteins ultimately leads to the displacement of SSB and the formation of a stable RecA-ssDNA filament, which is the active species in the search for homology and strand exchange. pnas.orgresearchgate.net
| Interacting Proteins | Key Findings | Functional Consequence |
| RecR, RecO, SSB | RecO interacts directly with SSB; RecR does not. embopress.orgnih.gov The RecOR complex overcomes SSB inhibition. pnas.org | Facilitates the loading of RecA onto SSB-coated ssDNA. pnas.org |
| RecR, RecA | RecR remains associated with the RecA filament after its formation. embopress.orgnih.gov | Stabilizes the RecA filament, preventing its disassembly. embopress.orgnih.gov |
| RecF, RecO, RecR, SSB | A RecF-RecO-RecR-Ssb complex can be formed. nih.gov | May represent a key intermediate in the assembly of the recombination machinery at a DNA gap. asm.org |
Analysis of this compound's Role in the RecFOR Epistasis Group
The genes recF, recO, and recR form an epistasis group, meaning that a mutation in any one of these genes produces a similar phenotype with respect to defects in DNA repair and recombination. oup.com This genetic evidence strongly suggests that the three proteins function together in a common pathway. asm.org This pathway, often referred to as the RecFOR pathway, is critical for the repair of single-strand DNA gaps that arise during replication. mdpi.comresearchgate.net
While they belong to the same epistasis group, there are functional distinctions between the components, particularly between RecF and RecO. oup.complos.org In E. coli, RecO and RecR are both necessary and sufficient for the nucleation of RecA on SSB-coated ssDNA in vitro. nih.govnih.gov RecF, on the other hand, can have an inhibitory effect on RecA loading under some conditions but can also enhance the process under specific circumstances, such as when RecO's interaction with SSB is constrained. oup.com
In some bacteria, such as Mycobacterium smegmatis, RecR is essential for all homologous recombination, highlighting its central role in the pathway. asm.orgnih.gov In Bacillus subtilis, RecO and RecR are required for the formation of RecA foci at sites of DNA damage, while RecF is not essential but affects the kinetics of RecA focus formation. nih.govnih.gov
The role of RecR can be seen as a central scaffold or adapter protein that forms alternative complexes with RecF and RecO. plos.orgembopress.org By interacting with both, RecR integrates their activities to properly regulate the loading and dynamics of the RecA filament. The overexpression of RecF is toxic to cells, an effect that can be suppressed by the co-expression of RecO and RecR, further pointing to a balancing act between these proteins that is mediated by RecR. oup.com Therefore, RecR is an indispensable component of the RecFOR epistasis group, orchestrating the protein-protein interactions necessary for the initiation of recombinational DNA repair at ssDNA gaps.
Nucleic Acid Interactions of Recr Protein
Direct Binding of RecR Protein to Single-Stranded DNA (ssDNA)
The direct interaction between RecR and single-stranded DNA (ssDNA) has been a subject of varied observations depending on the bacterial species. Historically, RecR proteins from several bacteria, such as Deinococcus radiodurans (DR) and Escherichia coli, were reported to exhibit little to no significant binding affinity for ssDNA on their own. mdpi.comembopress.org In these organisms, the primary role of RecR in the context of ssDNA was thought to be as a component of the RecOR complex, where it enhances the ssDNA-binding capacity of the RecO protein. mdpi.compnas.org The RecOR complex, in turn, is crucial for displacing the single-stranded DNA-binding protein (SSB) and facilitating the loading of RecA onto the ssDNA. oup.comnih.gov
However, more recent research has revealed exceptions to this trend. For instance, the this compound from Campylobacter jejuni (cjRecR), a bacterium that lacks the RecF protein and relies on a RecOR pathway, demonstrates a significantly higher affinity for ssDNA compared to its counterparts in RecF-expressing bacteria. mdpi.com This enhanced binding is attributed to a larger, positively charged patch on the inner surface of the cjRecR's ring-like tetrameric structure. mdpi.com
In the presence of its partner protein RecO, RecR's interaction with ssDNA is significantly altered. The RecOR complex can bind to ssDNA, and this interaction is allosterically modulated by RecR, which suppresses the aggregation that RecO can cause when binding to ssDNA alone. oup.comnih.gov
Direct Binding of this compound to Double-Stranded DNA (dsDNA)
This compound has been shown to directly bind to double-stranded DNA (dsDNA). Studies on RecR from Deinococcus radiodurans (DR-RecR) have demonstrated its ability to bind dsDNA, a function essential for its role in DNA repair. embopress.org This binding is primarily mediated by the helix-hairpin-helix (HhH) motif located in the N-terminal domain of the RecR monomer. embopress.org Mutating key basic residues within this motif significantly reduces the protein's affinity for dsDNA. embopress.org
The interaction of RecR with dsDNA is often studied in the context of the RecFR complex. In E. coli, RecR greatly facilitates the binding of RecF to dsDNA in an ATP-dependent manner. embopress.orgresearchgate.net The RecFR complex binds to dsDNA, which is believed to be a key step in localizing the repair machinery to the site of damage. nih.govembopress.org The interaction with RecR not only stabilizes RecF's association with dsDNA but also stimulates RecF's weak ATPase activity. mdpi.com
Structural and biochemical analyses provide a model for this interaction. NMR titration studies with Thermus thermophilus RecR suggest that the hairpin region of the HhH motif, located within the central cavity of the RecR dimer (and by extension, the tetramer), serves as the binding site for dsDNA. nih.gov The ring-shaped architecture of the RecR tetramer, which features a central hole approximately 30–35 Å in diameter, is large enough to accommodate a DNA duplex, suggesting a potential clamp-like function where RecR encircles the DNA. embopress.org
| Protein/Complex | DNA Substrate | Binding Affinity (Kd) | Species/Conditions | Reference |
|---|---|---|---|---|
| RecR (various) | ssDNA | No significant binding | E. coli, D. radiodurans | mdpi.comembopress.org |
| cjRecR | ssDNA | Substantially higher affinity than other RecR proteins | Campylobacter jejuni | mdpi.com |
| DR-RecR | dsDNA | Binds; stimulated by Mg2+ | Deinococcus radiodurans | embopress.org |
| RecFR | dsDNA | ~109 nM | E. coli, with ATP | mdpi.com |
| RecFOR | ssDNA-dsDNA Junction | 1-2 nM | E. coli | nih.gov |
Influence of this compound on DNA Conformation
While the primary role of RecR is to act as a mediator protein, its structural characteristics suggest it may directly influence DNA conformation. The this compound assembles into a ring-shaped tetramer with a significant central channel. embopress.org This architecture strongly implies that RecR can encircle a DNA duplex, similar to a sliding clamp. embopress.orgbiorxiv.org This topological interaction would inherently constrain and influence the conformation of the DNA passing through it. Evidence for the ring being able to open and close to load onto DNA comes from crystal structures showing two concatenated tetramers. embopress.org
In the context of the larger RecFOR complex, RecR is positioned at ssDNA-dsDNA junctions. mdpi.comnih.gov This positioning, facilitated by RecF clamping onto the dsDNA portion, likely induces or stabilizes a specific DNA bend or angle at the junction, creating a precise architecture for the subsequent binding of RecO and the loading of RecA. mdpi.com Although direct evidence of RecR alone causing significant DNA bending is limited, its role within the RecFOR complex is to facilitate a structural arrangement of the DNA that is optimal for repair. nih.gov The RecOR complex, for example, is thought to support a conformation of ssDNA that is favorable for RecA binding, which is distinct from the conformation supported by RecO alone during DNA annealing. nih.gov
Role of this compound in Recognition of DNA Damage Sites (e.g., ssDNA gaps, dsDNA junctions)
The this compound, as part of the RecFOR complex, plays a crucial role in recognizing specific DNA damage structures, particularly the junctions between double-stranded and single-stranded DNA that characterize ssDNA gaps. mdpi.comnih.gov These gaps are common lesions that can arise from stalled replication forks. biorxiv.org
The prevailing model suggests a stepwise assembly of the RecFOR complex at these damage sites. The RecF protein is thought to have an initial preference for the junction, binding to the dsDNA portion near the transition to the ssDNA gap. mdpi.compnas.org RecR then interacts with the DNA-bound RecF, forming a stable RecFR complex that is specifically localized to the junction. pnas.orgwikipedia.org This RecR-mediated stabilization is critical for the subsequent steps.
The RecFR complex at the junction then serves as a platform to recruit RecO. nih.gov The Toprim domain of RecR has been identified as the binding site for both RecF and RecO, suggesting that RecR acts as a scaffold to bring these components together at the junction site. nih.gov This assembly of the full RecFOR complex at the 5'-end of a dsDNA-ssDNA junction creates a specific structural context that directs the loading of the RecA protein onto the adjacent SSB-coated ssDNA gap. nih.govnih.gov The RecFOR complex is highly specific for these gapped structures, showing the ability to target RecA loading to them even in the presence of a vast excess of undamaged ssDNA. nih.gov This targeting function ensures that the recombinational repair machinery is assembled precisely where it is needed to maintain genome integrity. nih.govnih.gov
Regulation and Modulatory Roles of Recr Protein Activity
RecR Protein's Influence on RecA Protein Activity and Specificity
The central role of the RecFOR pathway is to facilitate the loading of the RecA recombinase onto ssDNA that is coated with single-strand binding protein (SSB). This process is critical for the formation of a functional RecA nucleoprotein filament, which is the active species in homologous recombination and SOS response induction. RecR, in concert with RecF and RecO, plays a pivotal role in modulating RecA activity and specificity.
The RecOR complex, in particular, is instrumental in overcoming the inhibitory effect of SSB on RecA filament formation. nih.govnih.gov SSB, while essential for protecting ssDNA from degradation, can also prevent RecA from binding. The RecOR complex binds to SSB-covered ssDNA and acts as a mediator, facilitating the nucleation and assembly of the RecA filament. nih.govnih.gov RecR's function within this complex is multifaceted; it has been shown to inactivate the ssDNA annealing function of RecO while simultaneously stimulating RecO's mediator function in RecA-promoted strand exchange. nih.gov This ensures that RecA is loaded productively for recombination rather than simply annealing ssDNA strands.
Furthermore, the RecFOR proteins help to modulate the polarity of RecA loading and filament extension. While RecA can assemble on ssDNA in either the 5' to 3' or 3' to 5' direction, the RecFOR pathway appears to reduce the inherent 3' end bias of RecA-mediated DNA pairing reactions. nih.gov This allows for more versatile initiation of recombination. For instance, the RecA protein from Pseudomonas aeruginosa (RecAPa), which is more robust than its E. coli counterpart, shows less dependence on the RecFOR proteins and can initiate recombination efficiently from both 5' and 3' ends, partially compensating for recF, recO, or recR mutations. nih.gov This highlights the role of the RecFOR complex, including RecR, in enhancing the versatility and efficiency of the canonical RecA protein. nih.gov
The RecFR complex has a distinct regulatory role, binding to double-stranded DNA (dsDNA) and limiting the extension of RecA filaments beyond the ssDNA gap. nih.govembopress.org This prevents wasteful and potentially harmful RecA polymerization on undamaged dsDNA regions.
Table 1: Influence of RecR and Associated Proteins on RecA Activity
| Protein/Complex | Effect on RecA Activity | Key Findings | References |
| RecOR Complex | Facilitates RecA loading onto SSB-coated ssDNA. | Overcomes the inhibitory effect of SSB, promoting RecA filament nucleation and preventing end-dependent dissociation. | nih.govnih.gov |
| This compound | Modulates RecO function. | Inactivates RecO's annealing function but stimulates its mediator role for RecA strand exchange. | nih.gov |
| RecFOR Pathway | Reduces 3' end bias of RecA. | Allows for more efficient initiation of recombination from both 5' and 3' ends of ssDNA. | nih.gov |
| RecFR Complex | Limits RecA filament extension. | Binds to dsDNA and prevents RecA polymerization beyond the ssDNA gap. | nih.govembopress.org |
Coordination of this compound Function with ATP and Divalent Cations
The function of RecR and the larger RecFOR complex is intricately linked to the binding and hydrolysis of ATP, a process that is itself dependent on the presence of divalent cations, most notably magnesium (Mg²⁺). embopress.org RecR possesses a Walker B motif, a conserved sequence found in many ATP-binding proteins that is crucial for interacting with ATP and coordinating a magnesium ion. embopress.org
The binding of ATP to RecR induces conformational changes in the protein. embopress.org In Deinococcus radiodurans, for example, circular dichroism spectra have shown that the alpha-helical content of RecR increases in the presence of ATP, suggesting a structural rearrangement upon nucleotide binding. embopress.org This ATP-bound state is thought to be the active conformation for its role in DNA repair. The RecFR complex, for instance, requires ATP to bind effectively to dsDNA. embopress.org
Divalent cations, particularly Mg²⁺, are essential cofactors in this process. They are often coordinated between the phosphate (B84403) groups of ATP and the protein's nucleotide-binding pocket, stabilizing the ATP-protein interaction and facilitating ATP hydrolysis. elifesciences.orgacs.org For RecR, the presence of ATP and divalent cations markedly stimulates its ability to bind to both ssDNA and dsDNA in some species like Bacillus subtilis. embopress.org The conserved aspartate residue within the Walker B motif is proposed to be important for magnesium binding. embopress.org The interplay is complex, as the specific concentration of divalent cations can influence DNA binding. For example, D. radiodurans RecR binds to ssDNA in the presence of 40 mM magnesium chloride, but this binding is not observed at lower concentrations or in the presence of ATP alone. embopress.org
The RecF protein also possesses a weak ATPase activity that is stimulated by RecR, further underscoring the importance of nucleotide hydrolysis in the function of the complex. researchgate.net This ATP-dependent action is critical for the loading of RecA and the subsequent steps of homologous recombination.
Table 2: Role of ATP and Divalent Cations in RecR Function
| Factor | Role in RecR Function | Observed Effects | References |
| ATP | Induces conformational changes; essential for complex activity. | Increases alpha-helical content of RecR; required for RecFR binding to dsDNA. | embopress.org |
| Mg²⁺ | Acts as an essential cofactor for ATP binding and hydrolysis. | Coordinated by the Walker B motif; stimulates RecR's DNA binding activity in conjunction with ATP. | embopress.orgelifesciences.org |
| ATP Hydrolysis | Powers the activity of the RecF and RecR proteins. | The weak ATPase activity of RecF is stimulated by RecR. | researchgate.net |
Post-Translational Modifications and their Impact on this compound Function
Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, which can profoundly affect their activity, stability, localization, and interactions. creative-proteomics.comthermofisher.com Common PTMs in both eukaryotes and bacteria include phosphorylation, acetylation, methylation, ubiquitination, and glycosylation. creative-proteomics.commdpi.comresearchgate.net These modifications act as molecular switches, allowing for rapid and dynamic regulation of cellular processes in response to internal and external cues.
While PTMs are known to be a widespread regulatory mechanism in bacteria, influencing everything from metabolism to virulence, specific information regarding the post-translational modification of the this compound itself is not extensively documented in the available literature. researchgate.net Bacterial DNA repair proteins are known to be regulated by PTMs, but the focus has often been on other key players. However, given the critical role of RecR in the DNA damage response, it is plausible that its function is modulated by such mechanisms. PTMs could potentially influence RecR's interaction with RecF, RecO, and RecA, its affinity for ATP, or its DNA binding properties. The absence of detailed studies on RecR PTMs represents an area for future investigation in the field of bacterial DNA repair.
Interplay between this compound and SOS Response Induction
The SOS response is a global, inducible network in bacteria that is activated by extensive DNA damage and the stalling of replication forks. scielo.brijbs.com This response involves the upregulation of more than 40 genes, many of which are involved in DNA repair and damage tolerance. asm.org The induction of the SOS response is critically dependent on the formation of a RecA nucleoprotein filament on ssDNA, which becomes the active form, RecA. scielo.brpnas.org This RecA filament facilitates the autocatalytic cleavage of the LexA repressor protein, leading to the derepression of SOS genes. ijbs.comresearchgate.net
The RecFOR pathway, and therefore RecR, plays a direct role in the kinetics of SOS induction. researchgate.net Since the RecFOR complex is required for the efficient loading of RecA onto ssDNA gaps, it is essential for the timely formation of the RecA* signal that triggers the SOS response. scielo.br In E. coli, mutants lacking functional recF, recO, or recR genes exhibit a significant delay in SOS induction following DNA damage. scielo.brresearchgate.net This demonstrates that RecR is necessary for the rapid and robust activation of this critical survival pathway.
The interplay is not just one-directional. The expression of recR itself is often under the control of the SOS system, creating a feedback loop. Furthermore, RecR has been shown to have a role in DNA polymerase V (Pol V)-dependent mutagenesis, which is a part of the SOS response, independent of its role in SOS induction itself. asm.org This suggests a more intricate involvement of RecR in the various branches of the SOS pathway.
Regulatory Feedback Loops Involving this compound in DNA Repair
The regulation of DNA repair pathways often involves complex feedback loops to ensure that the response is proportional to the level of damage and is shut down once the repair is complete. The this compound is integrated into such regulatory circuits.
A primary example of a feedback loop is the regulation of the recF, recO, and recR genes themselves. In many bacteria, the operon containing these genes includes a LexA-binding site (an "SOS box") in its promoter region. ijbs.com This means that when the SOS response is induced by DNA damage (a process that RecR facilitates), the cleavage of the LexA repressor leads to increased transcription of the recFOR operon. This positive feedback loop ensures that as DNA damage persists, more of the necessary repair proteins, including RecR, are synthesized to handle the load.
Conversely, there are mechanisms that constitute negative feedback. Once DNA damage is repaired, the ssDNA signal disappears, and RecA is no longer activated to RecA*. pnas.org This allows newly synthesized LexA protein to accumulate and repress the SOS genes again, including the recFOR operon, returning the cell to its basal state. researchgate.net This ensures that the high levels of repair proteins are not maintained indefinitely, which could be wasteful or even detrimental to the cell. Overexpression of RecR has been observed to reduce UV resistance in certain genetic backgrounds, suggesting that the stoichiometry and regulation of the RecFOR components are critical for optimal repair. researchgate.net This highlights the importance of tightly controlled feedback mechanisms in modulating the activity of the DNA repair machinery.
Genetic and Mutational Analyses of Recr Protein
Phenotypic Consequences of recR Gene Mutations
Mutations within the recR gene lead to a range of observable phenotypes, primarily related to the cell's ability to repair damaged DNA and undergo genetic recombination. These consequences underscore the protein's essential role in maintaining genome integrity.
A primary and consistent phenotype of recR mutants is a heightened sensitivity to various agents that cause DNA damage. Inactivation or deletion of the recR gene in several bacterial species renders the cells more susceptible to the lethal effects of ultraviolet (UV) light and chemical mutagens like methylmethanesulfonate (MMS). nih.gov For instance, Streptomyces lividans strains with recR mutations, created either by insertional inactivation or by deletion, showed increased sensitivity to both UV light and MMS compared to the wild-type strain. nih.gov Similarly, in Deinococcus radiodurans, a bacterium known for its extreme resistance to radiation, the RecF pathway, which includes RecR, is the primary means of DNA repair. asm.org While a partial deletion of recR in this organism resulted in extreme sensitivity to cross-linking agents, a null mutant of its partner protein, RecO, showed extreme sensitivity to both gamma rays and UV light, suggesting the critical role of the entire RecFOR complex in this repair process. asm.org This hypersensitivity highlights RecR's vital function in the repair pathway that handles lesions caused by these agents. nih.govasm.org
| Organism | Type of recR Mutation | DNA-Damaging Agent | Observed Phenotype | Reference |
|---|---|---|---|---|
| Streptomyces lividans | Insertional inactivation / Deletion | UV light, Methylmethanesulfonate (MMS) | Increased sensitivity compared to wild-type. | nih.gov |
| Deinococcus radiodurans | Partial deletion | Mitomycin C (cross-linking agent) | Extremely sensitive. | asm.org |
| Escherichia coli | Null mutation | UV light | Reduced UV-radiation mutagenesis. | nih.gov |
The RecR protein, as part of the RecFOR pathway, is necessary for homologous recombination. nih.gov Consequently, mutations in the recR gene can significantly affect the frequency of genetic recombination. Studies in Escherichia coli have shown that in certain genetic backgrounds, such as strains deficient in the Ruv and RecG proteins that process Holliday junction intermediates, mutations in recR can surprisingly increase the yield of recombinants in Hfr crosses by 6- to 20-fold. nih.govnih.gov This suggests that in the absence of key recombination intermediate processing enzymes, inactivating the RecFOR pathway (via recR mutation) may redirect recombination to proceed through an alternative, RecBCD-dependent mechanism. nih.gov Therefore, the impact of a recR mutation on recombination frequency is context-dependent, highlighting the intricate network of DNA repair and recombination pathways within the cell.
| Organism | Genetic Background | Effect of recR Mutation | Reference |
|---|---|---|---|
| Escherichia coli | ruv recG double mutant | 6- to 20-fold increase in Hfr recombination frequency. | nih.govnih.gov |
| Streptomyces coelicolor | Wild-type | Necessary for homologous recombination. | nih.gov |
The SOS response is a global response to DNA damage in bacteria, involving the induction of numerous genes that aid in DNA repair and cell survival. The RecFOR pathway plays a critical role in the induction of this response. In Escherichia coli, mutations in recR, along with recF and recO, lead to a delay in the induction of the SOS response following UV irradiation. nih.govasm.org This delay is because the RecFOR proteins are required for the efficient activation of RecA, which in turn facilitates the cleavage of the LexA repressor protein. nih.govpnas.org When LexA is not cleaved, it continues to repress the SOS genes. plos.org Studies measuring the in vivo levels of LexA repressor and the expression of a LexA-regulated promoter confirmed that recO and recR mutant strains are not proficient in LexA cleavage reactions. nih.gov This indicates that RecR is a key upstream component in the signal transduction pathway that activates this crucial cellular defense mechanism. nih.govpnas.org
| Organism | Condition | Effect of recR Mutation | Mechanism | Reference |
|---|---|---|---|---|
| Escherichia coli | UV irradiation | Delayed induction of the SOS response. | Inefficient cleavage of the LexA repressor. | nih.govasm.org |
| Escherichia coli | DNA damage | Decreased adaptive mutation. | The role of RecF (a partner of RecR) in mutation is to allow SOS induction. | pnas.orgpnas.org |
Impact on Genetic Recombination Frequencies
Site-Directed Mutagenesis of this compound
Site-directed mutagenesis is a powerful technique that allows for specific, targeted changes to be made to the amino acid sequence of a protein. neb.comslideshare.net This approach has been invaluable for dissecting the structure-function relationships of the this compound, particularly in identifying residues essential for its assembly into functional complexes and for its interactions with other proteins in the RecFOR pathway.
RecR proteins typically exist in a dynamic equilibrium between dimeric and tetrameric states. biorxiv.org The tetrameric form, a ring-shaped structure, is considered the active state that interacts with RecF and RecO. biorxiv.orgembopress.org Site-directed mutagenesis has been employed to stabilize these oligomeric states for functional studies. In Thermus thermophilus RecR (TtRecR), which exists as a dimer in solution but forms a tetramer in its crystal structure, researchers targeted the C-terminal domain swap region to stabilize the tetramer. biorxiv.orgbiorxiv.org Mutating the glycine (B1666218) residue at position 169 to a cysteine (G169C) successfully stabilized the tetrameric form in solution, likely through the formation of disulfide bridges. biorxiv.orgbiorxiv.org This stabilized tetramer showed distinct binding properties with ssDNA when complexed with RecF and RecO, demonstrating the importance of the oligomeric state for RecR's function. biorxiv.org
| Organism | Mutation | Targeted Region | Effect | Reference |
|---|---|---|---|---|
| Thermus thermophilus (TtRecR) | G169C | C-terminal domain swap region | Stabilized the tetrameric state of RecR in solution. | biorxiv.orgbiorxiv.org |
RecR acts as a central scaffold, forming complexes with either RecO or RecF. embopress.orgnih.gov Site-directed mutagenesis has pinpointed the specific amino acid residues that form the binding interfaces for these partner proteins. Studies on Thermus thermophilus RecR identified the Toprim domain as the binding site for both RecO and RecF. nih.gov Specifically, mutations of acidic cluster residues within this domain were generated. The E144A mutation (glutamic acid to alanine (B10760859) at position 144) decreased the binding affinity for RecO and completely abolished the binding ability to RecF. nih.gov The E84A mutation also reduced binding to RecO. nih.gov This indicates that the region around Glu-144 is a critical binding site for both proteins. nih.gov
In Deinococcus radiodurans RecR (DrRecR), the equivalent conserved residue, Glu146 in the Toprim domain, was also shown through site-directed mutagenesis to be essential for the formation of the RecOR complex. biorxiv.orgbiorxiv.org These studies reveal that RecF and RecO share a common interaction site on the this compound, with RecR showing a preference for RecF over RecO. biorxiv.orgnih.gov This molecular-level mapping is crucial for understanding how the RecFOR complex assembles at DNA damage sites to initiate repair. nih.gov
| Organism | RecR Mutation | Location of Mutation | Effect on Protein Interaction | Reference |
|---|---|---|---|---|
| Thermus thermophilus (TtRecR) | E144A | Toprim domain (acidic cluster) | Decreased binding affinity for RecO; Abolished binding to RecF. | nih.gov |
| Thermus thermophilus (TtRecR) | E84A | Toprim domain (acidic cluster) | Decreased binding affinity for RecO. | nih.gov |
| Thermus thermophilus (TtRecR) | D88A | Toprim domain (acidic cluster) | Did not decrease binding affinity for RecO. | nih.gov |
| Deinococcus radiodurans (DrRecR) | E146A (equivalent to TtRecR E144) | Toprim domain | Essential for the formation of the RecOR complex. | biorxiv.orgbiorxiv.org |
Analysis of Mutants Affecting DNA Binding
The this compound's interaction with DNA is a critical aspect of its function within the RecFOR pathway, although its direct DNA binding capability varies across different bacterial species. In Escherichia coli, for instance, the this compound on its own does not exhibit significant DNA binding activity. oup.com Instead, its role in DNA metabolism is primarily mediated through its interactions with RecF and RecO proteins. oup.comnih.gov However, in other bacteria like Thermus thermophilus, RecR homologs have been shown to bind directly to DNA. oup.com
Genetic and mutational analyses, particularly in Thermus thermophilus, have been instrumental in mapping the regions of RecR responsible for its interactions with both DNA and its protein partners, RecF and RecO. These studies have identified the Toprim domain and a helix-hairpin-helix (HhH) motif as key functional sites. nih.gov
NMR titration analysis has suggested that the hairpin region of the HhH motif, located in the cavity of the RecR dimer, serves as a binding site for double-stranded DNA (dsDNA). nih.gov The Toprim domain, a region characterized by an acidic cluster of amino acid residues, has been identified as the primary binding site for both RecO and RecF. nih.gov Site-directed mutagenesis of specific residues within this acidic cluster has provided detailed insights into these interactions. Mutations at positions Glu-84 and Glu-144 were found to decrease the binding affinity of RecR for RecO. nih.gov Notably, the E144A mutation (a change from glutamic acid to alanine at position 144) not only reduced RecO binding but also completely abolished the binding of RecF. nih.gov This suggests that the area around the Glu-144 residue is a crucial interface for the assembly of both RecOR and RecFR complexes. nih.gov
These findings indicate that the Toprim domain of RecR acts as a crucial hub, facilitating the interaction with RecO and RecF, which in turn allows the complex to recognize and bind to dsDNA-ssDNA junctions, a key step in recombinational DNA repair. nih.gov
| Organism | RecR Domain/Motif | Mutant | Effect on Binding | Reference |
|---|---|---|---|---|
| Thermus thermophilus | Helix-hairpin-helix (HhH) Motif | Not Specified | Identified as a binding site for double-stranded DNA (dsDNA). | nih.gov |
| Thermus thermophilus | Toprim Domain (Acidic Cluster) | E84A | Decreased binding affinity for RecO protein. | nih.gov |
| Thermus thermophilus | Toprim Domain (Acidic Cluster) | D88A | Did not decrease binding affinity for RecO protein. | nih.gov |
| Thermus thermophilus | Toprim Domain (Acidic Cluster) | E144A | Decreased binding affinity for RecO and abolished binding to RecF. | nih.gov |
Epistatic Relationships of recR with Other DNA Repair Genes (recF, recO, recA, ssb)
Epistasis analysis is a powerful genetic tool used to determine if genes function in the same or parallel pathways. The recR gene has been extensively studied in relation to other key genes in the homologous recombination and DNA repair network, revealing a complex set of functional interactions.
The genes recF, recO, and recR are widely considered to form an epistasis group, often referred to as the RecFOR pathway. nih.govresearchgate.netpdx.edu This classification is based on the observation that single mutants of recF, recO, or recR exhibit nearly identical phenotypes, including increased sensitivity to DNA damaging agents like UV radiation. nih.govpdx.edu Further supporting this, studies on replication forks stalled by UV damage show that the absence of any one of these three proteins results in the same outcome: a failure of replication to recover and extensive degradation of the nascent lagging strand DNA. pdx.edunih.gov The degradation level is equivalent in single, double, or triple mutants of recF, recO, and recR, strongly indicating they function together at a common point in the same repair pathway. pdx.edunih.gov However, some research has uncovered phenotypic differences between the mutants, particularly between recF and recO, suggesting that while they are part of the same overarching pathway, they may have distinct or separable functions under certain conditions. oup.comnih.govresearchgate.net
The primary function of the RecFOR pathway is to facilitate the loading of the RecA recombinase onto single-stranded DNA (ssDNA) that is coated by the single-strand binding protein (SSB). nih.govresearchgate.netplos.org Therefore, RecFOR acts upstream of RecA. The RecO and RecR proteins are both essential for this mediator function and for the subsequent formation of RecA foci at sites of DNA damage in vivo. oup.comnih.gov The RecOR complex is necessary and sufficient to promote the nucleation of RecA filaments on SSB-coated ssDNA. oup.comnih.gov The relationship with RecF is more nuanced; it can enhance RecOR-mediated RecA loading under specific circumstances, such as when the interaction between RecO and SSB is blocked, but can also be inhibitory in other contexts. nih.govresearchgate.net
The relationship between RecR and SSB is functional rather than strictly epistatic. The RecFOR pathway's role is to overcome the inhibitory effect of SSB, which binds tightly to ssDNA and prevents RecA from loading. plos.org The RecOR complex is recruited to the ssDNA-SSB interface, partly through a direct interaction between RecO and the C-terminal tail of SSB, and facilitates the displacement of SSB to allow for RecA filament formation. oup.comnih.govoup.com RecR is critical to this process as a core component of the RecOR complex. oup.com
| Gene | Relationship with recR | Key Findings | Reference |
|---|---|---|---|
| recF | Part of the RecFOR epistasis group. | Single mutants of recF and recR show similar phenotypes (e.g., UV sensitivity, nascent strand degradation). RecR forms a complex with RecF to recognize dsDNA-ssDNA junctions. | nih.govnih.govpdx.edunih.gov |
| recO | Part of the RecFOR epistasis group. | Single mutants of recO and recR show similar phenotypes. The RecOR complex is essential for loading RecA onto SSB-coated ssDNA. | nih.govpdx.edunih.govoup.com |
| recA | Functional hierarchy; RecR acts upstream. | The RecOR(F) pathway's primary role is to mediate the loading of RecA onto ssDNA, initiating homologous recombination. | nih.govresearchgate.netplos.org |
| ssb | Functional interaction; RecR complex overcomes SSB inhibition. | The RecOR complex displaces SSB from ssDNA to allow RecA to bind. This process involves an interaction between RecO and the C-terminus of SSB. | oup.comnih.govplos.orgoup.com |
Evolutionary Context and Phylogenetic Analysis of Recr Protein
Conservation of RecR Protein Across Bacterial Species
The this compound is highly conserved across a wide range of bacterial species, indicating its fundamental role in DNA repair. plos.org Analysis of numerous bacterial genomes reveals that RecR is one of the most conserved proteins within the RecFOR pathway, which also includes RecF and RecO. plos.orgnih.gov This pathway is particularly important for repairing single-strand gaps in DNA and is considered more prevalent among bacteria than the RecBCD pathway. plos.org The high degree of conservation suggests that the core functions of RecR have been maintained throughout bacterial evolution. plos.org
The structure of RecR, particularly its ability to form a ring-shaped tetramer, may contribute to its high level of conservation. plos.org This clamp-like structure is thought to encircle double-stranded DNA, a function that would necessitate a stable and conserved protein architecture. plos.orgembopress.org While RecR is generally found alongside RecF and RecO, there are instances where a bacterial species encodes a RecR homolog but lacks RecF or RecO, suggesting that RecR may have independent or alternative functions in some organisms. plos.org
Diversification of this compound Functions and Interaction Networks
While the core function of RecR in homologous recombination is conserved, there is evidence of diversification in its functions and interaction networks. The RecFOR pathway itself shows variability, with some bacterial species lacking certain components. plos.orgnih.gov This suggests that the interaction network involving RecR has adapted to the specific needs of different organisms.
The diversification of protein-protein interaction networks is a key driver of the evolution of new biological functions. elifesciences.orgplos.org In the context of RecR, its interactions with RecF and RecO are central to its function. plos.org Studies have shown evidence for interactions between RecR and either RecF or RecO, forming complexes like RecOR and RecFR. plos.org The composition and regulation of these complexes can vary, leading to functional diversification.
The evolution of protein families, such as the one RecR belongs to, can be influenced by gene duplication and subsequent divergence. nih.govbiorxiv.orgnih.gov This can lead to sub-functionalization, where the duplicated genes specialize in different aspects of the original function, or neo-functionalization, where one copy acquires a new function. While specific studies on RecR duplication and diversification are limited, the principles of protein network evolution suggest that such events could have contributed to the observed variations in the RecFOR pathway across bacteria. oup.com
Evolutionary Relationship of this compound with Eukaryotic Homologs (e.g., Rad52, BRCA2)
The RecFOR pathway in bacteria is functionally analogous to recombination mediator protein pathways in eukaryotes, which involve proteins like Rad52 and BRCA2. embopress.orgencyclopedia.pub These eukaryotic proteins also facilitate the loading of a recombinase (Rad51, the eukaryotic homolog of RecA) onto ssDNA, a critical step in homologous recombination. encyclopedia.pubnih.govnih.gov
Despite the functional similarity, there are no direct orthologs of RecR, RecF, or RecO in eukaryotes. oup.com This indicates that while the fundamental process of recombination mediation is conserved, the specific proteins involved have evolved independently in bacteria and eukaryotes. Rad52, in particular, is considered a functional counterpart to the RecFOR complex. embopress.orgrcsb.org In yeast, Rad52 is central to most homologous recombination events. nih.govmdpi.com However, in mammals, its role appears to be more of a backup to the primary pathway involving BRCA2. mdpi.comaacrjournals.org
BRCA2 is another key recombination mediator in mammals, controlling the activity of Rad51. nih.gov The relationship between Rad52 and BRCA2 is complex and can vary between organisms. In some cases, they appear to have redundant or compensatory roles. nih.govaacrjournals.org
The evolutionary relationship between RecR and these eukaryotic proteins is an example of convergent evolution, where different proteins have independently evolved to perform a similar function. nih.gov The universal requirement for a mechanism to overcome the inhibitory effect of ssDNA-binding proteins and load recombinase onto DNA has driven the evolution of these distinct but functionally analogous mediator proteins.
Recruitment of Conserved Domains in the Evolution of this compound
The evolution of RecR is a clear example of the recruitment of conserved protein domains to perform a specific, non-enzymatic function. oup.com The this compound is a multi-domain protein, and its structure reveals the assembly of several key motifs. embopress.orgebi.ac.uk
A detailed analysis of the RecR structure from Deinococcus radiodurans identified several conserved domains:
Helix-hairpin-helix (HhH) motif: Located in the N-terminal domain, this motif is common in many DNA replication and repair proteins and is essential for DNA binding. embopress.org
Cys4 zinc-finger motif: This motif, containing four conserved cysteine residues that coordinate a zinc ion, is crucial for the structural integrity and function of RecR, likely in DNA binding. embopress.orgebi.ac.uk
Toprim domain: This domain is found in topoisomerases and DNA primases and, in RecR, is recruited for a non-enzymatic, structural role. embopress.orgoup.com
Walker B motif: A divergent form of this ATP-binding motif is also present. embopress.orgebi.ac.uk
The presence of these conserved domains, which are found in a variety of other proteins with different functions, illustrates a common evolutionary principle: the modular assembly of existing domains to create new protein functions. nih.govnih.gov The specific combination and arrangement of these domains in RecR have given rise to its unique ability to form a ring-shaped structure that interacts with DNA and other proteins in the RecFOR pathway. embopress.org The evolution of RecR showcases how a limited repertoire of conserved domains can be utilized to construct the complex machinery required for essential cellular processes like DNA repair. oup.comnih.gov
Methodological Approaches in Recr Protein Research
In Vitro Biochemical Reconstitution Assays
In vitro biochemical reconstitution assays are fundamental to elucidating the molecular mechanisms of DNA repair pathways involving the RecR protein. These assays allow researchers to study the function of RecR and its interacting partners in a controlled environment, free from the complexities of the cellular milieu.
DNA Strand Exchange Assays
DNA strand exchange assays are pivotal for investigating the core function of homologous recombination, a process in which RecR plays a significant role. These assays typically monitor the ability of the RecA protein to catalyze the exchange of strands between a single-stranded DNA (ssDNA) and a homologous double-stranded DNA (dsDNA) molecule. The influence of RecR, often in concert with RecO and RecF, on this RecA-mediated activity is a key area of investigation.
A classic setup for this assay involves incubating purified RecA, RecO, and RecR proteins with ssDNA and homologous linear dsDNA. researchgate.net The formation of joint molecules and final strand exchange products, such as nicked circular dsDNA and linear ssDNA, can be visualized and quantified using techniques like agarose (B213101) gel electrophoresis. researchgate.net The role of RecR in this process is often to act as a recombination mediator protein, helping RecA to overcome the inhibitory effects of single-strand binding protein (SSB) and load onto ssDNA to form the presynaptic filament necessary for strand invasion. nih.govnih.govannualreviews.org
Studies have shown that the RecOR complex can stimulate the DNA strand exchange activities of RecA. nih.gov For example, experiments using a 90-mer ssDNA, SSB, RecO, RecR, and RecA, along with a 35-bp dsDNA donor, have demonstrated the stimulatory effect of the RecOR complex on RecA-mediated strand exchange. nih.gov
RecA Loading Assays
The loading of RecA protein onto ssDNA is a critical and highly regulated step in homologous recombination, and assays that monitor this process are essential for understanding RecR's function. RecR, as part of the RecFOR or RecOR complexes, facilitates the loading of RecA onto ssDNA that is coated with SSB. nih.govebi.ac.uk
These assays often utilize techniques that can distinguish between free and DNA-bound RecA. One common method is an ssDNA-dependent ATPase assay. embopress.org RecA hydrolyzes ATP upon binding to ssDNA, and this activity can be monitored to quantify the extent of RecA loading. embopress.orgresearchgate.net The assay can be performed with circular or linear ssDNA pre-coated with SSB. The addition of RecO and RecR proteins is then assessed for its ability to promote RecA binding, as measured by the increase in ATP hydrolysis. embopress.org
Research has demonstrated that the RecOR complex is particularly effective at facilitating RecA loading onto linear ssDNA, suggesting a specialized role at ssDNA ends. embopress.org Furthermore, studies with mutant SSB proteins, such as one lacking the C-terminal tail (SSBΔC8), have been instrumental in dissecting the specific interactions required for RecA loading by the RecOR pathway, highlighting the importance of the RecO-SSB interaction. nih.gov
Protein-DNA Binding Assays (e.g., Electrophoretic Mobility Shift Assay, Fluorescence Spectroscopy)
To understand how RecR and its associated complexes interact with their DNA substrates, researchers employ various protein-DNA binding assays.
Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift or gel retardation assay, EMSA is a widely used technique to study protein-DNA interactions. researchgate.netwikipedia.org The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing gel matrix than the free DNA fragment. researchgate.netwikipedia.org For RecR research, EMSA can be used to determine if RecR or the RecOR complex binds to specific DNA structures, such as ssDNA, dsDNA, or ssDNA-dsDNA junctions. nih.govnih.gov By using labeled DNA probes (often with radioactive isotopes or fluorescent tags), the formation of protein-DNA complexes can be visualized and quantified. promega.com Competition assays, where unlabeled specific or non-specific DNA is added, can be used to determine the specificity of the interaction. promega.com Due to the high isoelectric point (pI) of some RecR proteins, agarose gels may be used instead of polyacrylamide to visualize the migration of protein-DNA complexes. nih.gov
Fluorescence Spectroscopy: This technique offers a sensitive method to monitor changes in the local environment of a fluorophore. scian.cl In the context of RecR research, fluorescence spectroscopy, particularly fluorescence anisotropy or polarization, can be used to measure the binding of RecR or RecOR to fluorescently labeled DNA in real-time. nih.gov When a fluorescently labeled DNA molecule is bound by a protein, its rotational motion is slowed, leading to an increase in fluorescence anisotropy. This change can be used to determine binding affinities (dissociation constants, Kd). nih.gov For instance, the binding of Mycobacterium smegmatis RecO to a fluorescein-labeled oligonucleotide was monitored by fluorescence anisotropy, and the addition of RecR was shown to significantly stimulate this binding. nih.gov
Protein-Protein Interaction Assays (e.g., Co-Immunoprecipitation, Surface Plasmon Resonance)
Defining the network of interactions between RecR and other proteins is crucial for understanding its function. Various assays are employed to detect and characterize these protein-protein interactions.
Co-Immunoprecipitation (Co-IP): Co-IP is a powerful technique used to identify and validate protein-protein interactions in vitro or from cell extracts. quora.com The basic principle involves using an antibody to capture a specific protein (the "bait"), and then detecting any other proteins ("prey") that are bound to it. While direct examples of Co-IP for RecR are less commonly detailed in the provided search context, this method is a standard approach for studying protein complexes. quora.com For example, an antibody specific to RecR could be used to pull down RecR and any associated proteins, such as RecO or RecF, from a mixture. The pulled-down proteins are then identified, typically by Western blotting or mass spectrometry.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique for monitoring biomolecular interactions. pharma-industry-review.comnih.gov It measures changes in the refractive index on the surface of a sensor chip to which a "ligand" protein is immobilized. sprpages.nlresearchgate.net When an "analyte" protein is flowed over the surface, its binding to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal. nih.gov This allows for the determination of association and dissociation rate constants (kon and koff), and the equilibrium dissociation constant (Kd), providing a detailed quantitative analysis of the interaction. ox.ac.uk SPR has been used to study the interactions between components of the RecFOR pathway, providing insights into the affinity and kinetics of RecR's interactions with RecO and RecF.
Structural Determination Techniques
Determining the three-dimensional structure of RecR and its complexes is essential for a mechanistic understanding of its function.
X-ray Crystallography of this compound and its Complexes
X-ray crystallography is a primary technique used to determine the atomic and molecular structure of proteins. jic.ac.uklibretexts.org The method involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal, leading to a detailed three-dimensional model of the protein. jic.ac.ukresearchgate.net
The structures of RecR from several bacterial species, including Deinococcus radiodurans and Pseudomonas aeruginosa, have been solved using this method. iucr.orgnih.govnih.gov These studies have revealed that RecR can form a ring-shaped tetrameric architecture. nih.govoup.com The monomer itself is typically composed of several domains, including a helix-hairpin-helix (HhH) motif involved in DNA binding, a zinc-finger domain, a Toprim domain, and a Walker B motif associated with nucleotide binding. nih.govmdpi.com
Crucially, X-ray crystallography has also been used to solve the structure of the RecOR complex from D. radiodurans. oup.comnih.gov These structures show that two RecO molecules bind to a tetrameric ring of RecR. nih.gov The structural data revealed how the proteins interact and led to models of how the RecOR complex might bind to DNA at stalled replication forks. oup.comnih.gov For example, the crystal structure of the D. radiodurans RecOR complex was determined at a resolution of 3.3 Å, revealing an 'open' conformation where the inside of the RecR ring is accessible for ssDNA binding. oup.com
Table of Crystallographic Data for RecR and its Complexes:
| Protein/Complex | Organism | Resolution (Å) | Space Group | PDB ID (if available) | Reference |
|---|---|---|---|---|---|
| RecR | Deinococcus radiodurans | 2.90 | C222₁ | 1VDD | iucr.orgnih.gov |
| RecR | Pseudomonas aeruginosa PAO1 | 2.2 | P6₁22 | 5Z9W | nih.gov |
| RecOR Complex | Deinococcus radiodurans | 3.3 | P2₁2₁2₁ | 4J39 | oup.com |
Small-Angle X-ray Scattering (SAXS)
In the context of RecR research, SAXS can be employed to:
Determine the oligomeric state of RecR: By analyzing the scattering data, researchers can determine whether RecR exists as a monomer, dimer, or higher-order oligomer in solution. news-medical.net
Investigate conformational changes: SAXS is highly sensitive to changes in protein conformation. Thus, it can be used to study how the binding of DNA or other protein partners, or changes in solution conditions, affect the structure of RecR. nih.govnih.gov
A significant advancement in SAXS is the use of contrast variation (CV-SAXS). nih.govwpmucdn.comresearchgate.net This technique involves altering the solvent electron density, often by adding sucrose (B13894) or glycerol, to selectively "mask" the scattering contribution of either the protein or the nucleic acid in a complex. nih.govwpmucdn.com This allows for the independent structural analysis of each component within the complex, providing a more detailed understanding of their individual conformations and arrangements. wpmucdn.comresearchgate.net For instance, by matching the solvent density to that of the protein, the scattering signal will primarily originate from the DNA, allowing for a focused analysis of its structure within the RecR-DNA complex. nih.gov
Electron Microscopy of this compound-DNA/Protein Complexes
Electron microscopy (EM) has been an indispensable tool for the direct visualization of this compound complexes with DNA and other proteins. springernature.com This technique provides high-resolution images that reveal the architecture and organization of these macromolecular assemblies.
In a notable study, electron microscopy was used to visualize complexes of the Bacillus subtilis this compound with duplex DNA in the presence of ATP and divalent cations. nih.gov The images revealed that RecR forms nearly spherical particles that can bind to DNA. nih.gov A key observation was the frequent localization of a RecR multimer at the intersection of two duplex DNA strands, leading to the formation of DNA loops of varying lengths. nih.gov This suggests a role for RecR in organizing and structuring DNA during repair processes. The study also noted that RecR shows a preference for supercoiled DNA over relaxed or linear forms and requires a minimum DNA length of about 150 base pairs for binding. nih.gov
Different EM techniques offer varying levels of detail and are suited for different types of questions:
Rotary Shadowing: In this technique, a thin layer of a heavy metal is evaporated onto the sample from an angle, creating a "shadow" that highlights the topography of the molecules. This has been used to visualize the binding of proteins to DNA and map their positions. asm.org
Cryo-Electron Microscopy (Cryo-EM): This advanced technique involves flash-freezing the sample in a thin layer of vitreous ice, preserving the native structure of the complexes. elifesciences.org Single-particle analysis of cryo-EM images can then be used to generate high-resolution three-dimensional reconstructions of the macromolecular assemblies. ucl.ac.uk Cryo-EM is particularly powerful for studying large and flexible complexes that are difficult to crystallize. ucl.ac.uk
The combination of EM with biochemical and genetic approaches provides a powerful strategy for understanding the function of RecR. For example, by comparing the structures of wild-type and mutant RecR proteins, researchers can gain insights into the roles of specific amino acid residues in complex formation and function.
Genetic Manipulation and Mutant Strain Construction
Genetic manipulation and the construction of mutant strains are fundamental approaches to elucidating the in vivo function of the this compound. wikipedia.orgfrontlinegenomics.com These techniques allow researchers to study the consequences of altering or deleting the recR gene, thereby revealing its role in various cellular processes, particularly DNA repair and recombination.
The process of creating a mutant strain typically involves recombinant DNA technology. wikipedia.orgtechnologynetworks.com This can include:
Gene Deletion ("Knockout"): The entire recR gene can be removed from the bacterial chromosome. This is often achieved through homologous recombination, where a DNA construct containing sequences flanking the recR gene and a selectable marker (e.g., an antibiotic resistance gene) is introduced into the cells. researchgate.net The cellular machinery then replaces the native recR gene with the marker gene.
Site-Directed Mutagenesis: Specific mutations can be introduced into the recR gene to alter individual amino acids. This allows for the investigation of the functional importance of specific protein domains or residues.
Construction of Double Mutants: To explore genetic interactions and identify redundant pathways, strains with mutations in recR and other genes involved in DNA metabolism (e.g., recA, recF, recJ) can be constructed. nih.govnih.gov The viability and phenotype of these double mutants can reveal whether the corresponding proteins function in the same or parallel pathways.
Studies in Bacillus subtilis have utilized isogenic strains with multiple mutations in recombination-related genes to classify them into different epistatic groups. The recR gene was placed in an epistatic group with recF, recG, recB, recD, and recL, suggesting that their gene products function together in a common pathway of recombination. In Escherichia coli, the construction of dam (DNA adenine (B156593) methyltransferase) recR double mutants showed that they were viable, in contrast to dam mutants combined with mutations in genes like ruvA, ruvB, or ruvC. nih.gov This indicates that RecR is not essential for the viability of dam mutants, unlike the Ruv proteins which are critical for resolving Holliday junction intermediates. nih.gov
The phenotypic analysis of these mutant strains often involves assessing their sensitivity to DNA damaging agents such as ultraviolet (UV) radiation or chemical mutagens. Increased sensitivity compared to wild-type strains indicates a defect in DNA repair. Furthermore, the frequency of genetic recombination can be measured to directly assess the impact of the mutation on this process. nih.gov
In Vivo Microscopy and Localization Studies of this compound
In vivo microscopy techniques, particularly those utilizing fluorescently tagged proteins, have become invaluable for studying the subcellular localization and dynamics of the this compound within living cells. nih.gov These methods provide a spatial and temporal understanding of where and when RecR functions in response to DNA damage and during normal cell growth. nih.govelifesciences.org
A common approach is to create a fusion protein where RecR is genetically linked to a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants. nih.govmolbiolcell.org This allows for the direct visualization of the this compound's location within the cell using fluorescence microscopy. jove.com The expression of these fusion proteins at levels comparable to the native protein is crucial to avoid artifacts. researchgate.net
Key insights that can be gained from these studies include:
Subcellular Localization: Determining whether RecR is diffusely distributed in the cytoplasm or localized to specific structures, such as the nucleoid (in bacteria) or discrete foci. diva-portal.orgbiorxiv.orgnih.gov
Recruitment to DNA Damage Sites: Upon induction of DNA damage, many repair proteins relocalize to form distinct foci at the sites of the lesions. nih.gov Fluorescence microscopy can be used to observe the recruitment of RecR to these repair centers and to study the dynamics of this process. rupress.orgresearchgate.net
Co-localization with Other Proteins: By using different colored fluorescent tags for RecR and other proteins involved in DNA repair (e.g., RecA, RecO), researchers can investigate whether these proteins co-localize at the same subcellular sites, suggesting a direct or indirect interaction.
Protein Dynamics: Advanced microscopy techniques, such as Fluorescence Recovery After Photobleaching (FRAP) and single-molecule tracking, can provide information on the mobility and turnover of RecR proteins at specific locations, shedding light on the assembly and disassembly of repair complexes. researchgate.netnih.gov
For example, studies on other recombination proteins like Rad51 (the eukaryotic homolog of RecA) have shown that they form distinct foci at sites of DNA double-strand breaks. nih.gov The formation and resolution of these foci can be monitored over time to understand the kinetics of the repair process. Similar studies focusing on RecR can reveal its temporal and spatial coordination with other components of the DNA repair machinery. The development of super-resolution microscopy techniques further allows for the visualization of these processes with unprecedented detail, potentially resolving the organization of proteins within individual repair foci. researchgate.net
Future Directions and Unresolved Questions in Recr Protein Research
Elucidating the Precise Molecular Mechanism of SSB Displacement by RecOR
A critical and rate-limiting step in the initiation of homologous recombination is the loading of the RecA recombinase onto single-stranded DNA (ssDNA) that is coated by the high-affinity single-stranded DNA-binding protein (SSB). The RecFOR system, particularly the RecO and RecR proteins, is tasked with mediating this handover. However, the precise molecular choreography of how the RecOR complex displaces SSB remains a key area of investigation.
Current models suggest a multi-step process. In Thermus thermophilus, it is proposed that RecO first interacts with SSB, which remodels the SSB-ssDNA complex and allows RecO to bind directly to the ssDNA. researchgate.net This interaction is thought to weaken SSB's grip on the DNA. nih.gov Subsequently, RecR interacts with the RecO-ssDNA complex, which is believed to be the final step that facilitates the complete release of SSB and allows RecA to bind. researchgate.netnih.gov Studies on Thermus thermophilus proteins indicate that RecO and RecR have distinct functions in this process; RecO directly displaces SSB, while the addition of RecR restores the ssDNA-dependent ATPase activity of RecA, which is inhibited by the RecO-SSB complex. oup.com
A significant unresolved question is the role of ATP in this process. Single-molecule studies on Deinococcus radiodurans have remarkably shown that its RecO protein can efficiently displace SSB from ssDNA without the need for ATP hydrolysis. elifesciences.org This suggests a mechanism driven by concentration gradients and transient ssDNA exposure due to SSB diffusion, rather than energy-dependent removal. elifesciences.org Whether this ATP-independent mechanism is a unique feature of extremophiles like D. radiodurans or a more general, yet-to-be-fully-appreciated, aspect of RecOR function is a critical question for future studies. Elucidating these precise mechanics will require a combination of single-molecule biophysics, structural biology, and detailed kinetic analyses to build a complete, dynamic picture of this crucial handoff.
Understanding the Dynamic Interplay and Handoffs between RecF, RecO, and RecR Proteins
The RecFOR pathway is named for its three core protein components, yet a stable ternary complex of all three has not been observed, suggesting a more dynamic and sequential mode of action. asm.org A central unresolved issue is how these three proteins coordinate their activities at a DNA gap. RecR appears to be a linchpin, capable of forming separate complexes with both RecF and RecO. embopress.orgembopress.org This has led to the hypothesis of a "handoff" mechanism, where RecF, possibly bound to a dsDNA-ssDNA junction, first recruits RecR. asm.org Subsequently, RecR may be passed to RecO, which is bound to the ssDNA portion of the gap, thereby activating the RecA loading process. asm.orgresearchgate.net
Evidence suggests that RecF and RecO compete for binding to RecR, which supports a model where these interactions are mutually exclusive and sequential. embopress.org However, recent studies using single-molecule fluorescence microscopy in live E. coli have challenged the notion of close co-localization of RecF and RecO, suggesting they may have distinct functions and spatiotemporal behaviors. mdpi.com This raises fundamental questions about the nature of their cooperation. Is the handoff model correct, or do they act at different sub-stages of repair, perhaps with RecF acting as a targeting factor for the replisome and RecOR complex functioning as the core RecA loader? asm.orgoup.com Untangling this intricate network of interactions, defining the order of events, and understanding the signals that trigger these potential handoffs are major goals for future research.
High-Resolution Structural Insights into RecR Protein in Complex with DNA and its Partners
A significant gap in our knowledge is the absence of high-resolution structures of the this compound in a functional state, simultaneously bound to both DNA and its key protein partners, RecO and RecF. While a structure of the RecOR complex from D. radiodurans exists, showing two RecO molecules bound to the RecR tetramer, its interaction with DNA was not visualized in that study. nih.govbiorxiv.org Key unresolved questions include: How does the RecR ring orient itself at a DNA gap? How does it engage with both the duplex and single-stranded regions? What are the precise atomic contacts between RecR and RecO, and between RecR and RecF, when they are assembled on a DNA substrate? Answering these questions will require capturing these transient, multi-component complexes for high-resolution techniques like cryo-EM or X-ray crystallography, possibly stabilized by cross-linking or substrate analogs. researchgate.netbiorxiv.orgnih.gov Such structures are essential to move from conceptual models to a precise mechanistic understanding of the RecFOR pathway.
Comprehensive Analysis of this compound Regulation and Allosteric Control
Regulation is a cornerstone of all cellular processes, and the RecFOR pathway is no exception. Evidence points to RecR playing a significant regulatory role through allosteric control of its partners. Allostery refers to the process where binding of an effector molecule at one site on a protein influences the activity at a distant site. wou.edunih.gov A clear example is the interaction between RecR and RecO. RecR binding inhibits the ssDNA annealing activity of RecO while simultaneously stimulating its ability to load RecA, suggesting RecR acts as a switch, directing RecO's function toward recombination and away from simple annealing. researchgate.netpnas.org
Furthermore, the interaction between RecO and RecR is itself allosterically regulated. The binding of a peptide from the C-terminus of SSB to RecO enhances the stability of the RecR4O complex. oup.com This indicates a sophisticated signaling cascade: SSB on the ssDNA recruits and modulates RecO, which in turn alters its interaction with RecR, ultimately fine-tuning the entire RecA-loading machine. oup.com
While these findings highlight RecR's role as a regulator, many questions remain about the regulation of RecR itself. What controls the formation of the RecR tetramer? Are there post-translational modifications that modulate RecR's interactions with RecF or RecO? researchgate.netnih.gov How do changes in cellular conditions, such as pH or the presence of specific metabolites, affect RecR's structure and function? wou.eduoup.com A comprehensive analysis of the factors that control RecR's assembly and its allosteric properties is a crucial future direction, essential for understanding how the cell fine-tunes its DNA repair capacity in response to different types of DNA damage and physiological states.
Investigating Species-Specific Differences in this compound Function and their Biological Relevance
The RecFOR pathway is widespread, but not universally identical, across bacterial species. This diversity provides a powerful lens through which to study the evolution and adaptation of DNA repair mechanisms. A notable example is found in bacteria like Campylobacter jejuni and Helicobacter pylori, which naturally lack the recF gene and rely on a RecOR-only pathway for recombination. mdpi.com
Structural and biochemical analysis of C. jejuni RecR (cjRecR) reveals fascinating adaptations. Compared to RecR from RecF-expressing bacteria, cjRecR exhibits a significantly higher intrinsic affinity for ssDNA. mdpi.com It also possesses a shorter loop structure in the region known to interact with RecF and RecO, a feature that appears to be a canonical trait in Campylobacterota. mdpi.com This suggests an evolutionary trade-off: the loss of RecF was accompanied by adaptations in RecR that enhance its direct role in DNA binding, compensating for the absence of the RecF targeting component.
The specificity of protein-protein interactions is also a key variable. For instance, the ability of RecO to anneal SSB-coated DNA is species-specific, dependent on its interaction with the cognate SSB protein from the same organism. pnas.org These observations underscore that the RecFOR pathway is not a single, monolithic entity. Future research should focus on comparative analyses of RecR and its partners from a wider range of bacteria, including pathogens, extremophiles, and commensals. Such studies will not only illuminate the fundamental, conserved principles of RecR function but also reveal species-specific innovations that are biologically relevant to each organism's unique lifestyle and environment. mdpi.com
Exploring the Role of this compound in Bacterial Adaptation and Pathogenesis Beyond DNA Repair
The primary function of RecR is in maintaining genome integrity, a process that is fundamental to bacterial survival and, by extension, to pathogenesis. The ability to repair DNA damage is critical for a pathogen to withstand host defenses, such as oxidative stress from immune cells, and to adapt to the harsh environment within the host. nih.govmdpi.com Therefore, the RecFOR pathway, with RecR as a key component, is intrinsically linked to a bacterium's ability to cause and sustain an infection.
However, an intriguing and largely unexplored future direction is whether RecR has functions that extend beyond its canonical role in DNA repair. Many proteins involved in core metabolic or information-processing pathways have been found to have "moonlighting" functions, participating in unrelated processes like virulence factor regulation or cell signaling. Given RecR's ability to interact with DNA and multiple protein partners, it is conceivable that it could be co-opted for other regulatory roles. For example, could RecR or the RecFOR complex influence the expression of virulence genes, either directly by binding to promoter regions or indirectly through its interactions with other regulatory proteins? Could it play a role in the structural organization of the bacterial chromosome or in the coordination of DNA replication with other cellular events under specific stress conditions?
Currently, direct evidence for such non-canonical roles is scarce. Investigating this possibility will require innovative genetic and proteomic screens designed to identify novel RecR interaction partners or to uncover phenotypes associated with recR mutations that cannot be explained solely by a DNA repair defect. Such studies could reveal new layers of complexity in bacterial regulation and provide novel insights into how pathogens adapt to their hosts, potentially uncovering new targets for antimicrobial strategies. mdpi.comasm.org
Q & A
Q. What is the primary role of RecR protein in bacterial DNA repair?
this compound is a key component of the RecFOR pathway, facilitating homologous recombination by modulating RecA filament assembly on single-stranded DNA (ssDNA) bound by SSB protein. It interacts with RecO and RecF to target RecA to DNA gaps or ends, enabling recombinational repair. RecR stabilizes RecA filaments and regulates RecO's annealing activity, particularly at 5' ssDNA termini .
Q. How does RecR interact with RecO and RecF in the RecFOR pathway?
RecR forms dynamic complexes with RecO or RecF to fulfill distinct roles:
- With RecO: Promotes RecA loading onto SSB-coated ssDNA, especially at linear DNA ends .
- With RecF: Targets RecA to ssDNA-dsDNA junctions. RecR binds the Toprim domain of RecF, forming a heterohexamer (RecF-RecR tetramer) that recognizes DNA structural features .
Competition between RecF and RecO for RecR binding fine-tunes pathway activity .
Q. What experimental methods are used to study RecR-DNA interactions?
- Filter binding assays : Measure RecR affinity for damaged vs. undamaged DNA (e.g., B. subtilis RecR binds dsDNA with higher affinity in the presence of ATP) .
- Electron microscopy : Visualizes RecR self-assembly and quaternary structures on DNA .
- NMR and homology modeling : Resolve RecR’s structural domains (e.g., Toprim domain for RecF/RecO binding) .
Advanced Research Questions
Q. How does RecR modulate RecF’s specificity for DNA substrates?
RecR enhances RecF’s binding to double-stranded DNA (dsDNA) while destabilizing its interaction with ssDNA. This modulation depends on ATP hydrolysis and RecR’s ability to form a tetrameric complex with RecF, redirecting RecF activity toward dsDNA-ssDNA junctions. The interaction suppresses RecF dimerization, altering its ATPase activity and substrate preference .
Q. What mechanisms explain conflicting data on RecR’s DNA-binding specificity across species?
- E. coli RecR lacks direct ssDNA binding but regulates RecO activity .
- B. subtilis RecR binds both ssDNA and dsDNA, with higher affinity for damaged DNA .
Species-specific structural variations (e.g., D. radiodurans RecR encircles DNA in a ring structure) and divergent experimental conditions (e.g., ATP presence) account for these differences .
Q. How do RecOR and RecFOR complexes differ in RecA-loading efficiency?
- RecOR : Optimized for RecA loading onto free ssDNA without proximal dsDNA. Requires RecO-SSB interaction .
- RecFOR : Preferentially loads RecA at ssDNA-dsDNA junctions. RecF recruits RecOR to these sites via protein-protein interactions, not direct junction recognition .
Single-molecule imaging confirms RecFOR’s role in displacing SSB to nucleate RecA .
Q. What structural insights explain RecR’s dual binding to RecF and RecO?
The Toprim domain of RecR contains an acidic cluster (Glu-84, Glu-144) that binds both RecF and RecO. Mutagenesis studies show Glu-144 is critical for RecF binding, while Glu-84 mediates RecO interaction. This overlap suggests competitive binding, with RecR favoring RecF in the presence of dsDNA .
Q. How does RecR stabilize RecA filaments during D-loop formation?
RecR remains associated with RecA filaments at 5' ssDNA ends, preventing disassembly by helicases (e.g., UvrD). This stabilization requires RecR’s continuous presence and is counteracted by RecF, which competes for RecR binding .
Methodological Challenges and Data Interpretation
Q. How can researchers resolve contradictions in RecR’s role in SSB displacement?
- In E. coli, RecR inhibits RecO-mediated annealing in the absence of SSB but has no effect when SSB is present .
- Use in vitro reconstitution assays with controlled SSB concentrations and real-time monitoring (e.g., single-exponential fitting of annealing kinetics) to dissect context-dependent effects .
Q. What strategies optimize RecR purification for functional studies?
- Radiolabeling : Track RecR during purification (critical for low-abundance proteins) .
- Cation optimization : Include ATP/Mg²⁺ to preserve DNA-binding activity .
- Size-exclusion chromatography : Isolate RecR-RecF/RecO complexes without nonspecific aggregation .
Emerging Research Directions
Q. How do RecR’s quaternary structures influence its function?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
